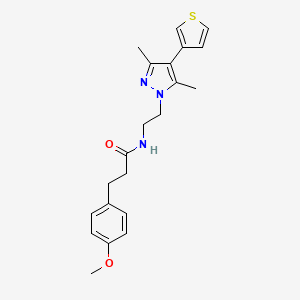

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-15-21(18-10-13-27-14-18)16(2)24(23-15)12-11-22-20(25)9-6-17-4-7-19(26-3)8-5-17/h4-5,7-8,10,13-14H,6,9,11-12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQHMEXBMIGMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CCC2=CC=C(C=C2)OC)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of multiple heterocycles, including a pyrazole ring and a thiophene moiety. The molecular formula is with a molecular weight of approximately 394.49 g/mol. The structural diversity contributes to its potential biological activities, as seen in various studies.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation across various types, including colorectal and breast cancer cells. In vitro studies demonstrated that related compounds displayed IC50 values ranging from 0.08 µM to 2.18 µM against different cancer cell lines, suggesting that this compound may exhibit similar potency due to its structural components .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies have shown that certain pyrazole-based compounds can significantly reduce inflammation markers and exhibit analgesic properties in animal models . The incorporation of the thiophene ring may enhance these effects through synergistic mechanisms.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been well-documented, with several studies reporting efficacy against various bacterial strains. The presence of the thiophene group in this compound could potentially enhance its effectiveness against microbial pathogens .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with various receptors implicated in inflammatory responses and cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress levels, contributing to their anticancer and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives against human cancer cell lines (HCT116, MCF-7). Results indicated significant cytotoxicity linked to structural variations within the compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole A | HCT116 | 0.08 |

| Pyrazole B | MCF-7 | 0.07 |

| Pyrazole C | A549 | 0.15 |

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anti-inflammatory Activity

Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability of this compound to modulate these pathways suggests potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, modifications of similar pyrazole derivatives have demonstrated significant antiproliferative activity against human tumor cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(3,5-dimethyl... | MCF7 (Breast) | 12.3 |

This data indicates the need for further investigation into its anticancer properties.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrase II (CA II), which is significant in regulating pH and fluid balance in tissues. Inhibitors of CA II have therapeutic implications in treating conditions like glaucoma and edema.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N-(2-(3,5-dimethyl... | CA II | 0.025 |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

Study on Anticancer Activity

A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl...) in inhibiting tumor growth. Results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity.

In Vivo Studies

Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups, indicating its potential as a therapeutic agent.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds .

- Step 2 : Alkylation of the pyrazole nitrogen to introduce the ethyl linker, followed by coupling with 3-(4-methoxyphenyl)propanamide .

- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield and reduces side products compared to conventional heating . Solvent selection (e.g., DMF or ethanol) and catalyst use (e.g., K₂CO₃ for deprotonation) are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substitution patterns (e.g., thiophen-3-yl vs. thiophen-2-yl) .

- HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete coupling reactions .

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing effects, as demonstrated in structurally similar pyrazolyl-triazole derivatives .

Q. How can preliminary biological activity screening be designed?

- In vitro assays : Use standardized protocols for antimicrobial (e.g., MIC against S. aureus) and anti-inflammatory activity (e.g., COX-2 inhibition) .

- Dose-response curves : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values. Compare with reference compounds like ibuprofen (COX-2) or ciprofloxacin (antimicrobial) .

Advanced Research Questions

Q. How can computational methods predict target interactions and guide structural modifications?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 active site). The thiophene moiety may enhance π-π stacking with aromatic residues .

- QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity. For example, electron-withdrawing groups on the pyrazole ring improve antimicrobial potency .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Pool data from multiple assays (e.g., antimicrobial, cytotoxicity) to identify confounding variables (e.g., solvent effects in cell-based vs. cell-free assays) .

- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can reaction fundamentals and reactor design improve scalability?

- Flow chemistry : Continuous flow reactors reduce side reactions during alkylation steps by maintaining precise temperature control .

- Process simulation : Aspen Plus or COMSOL models predict mass transfer limitations in large-scale syntheses, particularly for heterogeneous catalysts .

Q. What advanced analytical techniques address structural instability or degradation?

- Accelerated stability studies : Use LC-MS/MS to identify degradation products under stress conditions (e.g., pH 2–12, 40–60°C). The amide bond is prone to hydrolysis in acidic environments .

- Solid-state NMR : Characterizes polymorphic forms, which may affect solubility and bioavailability .

Methodological Considerations

Q. How does this compound compare structurally and functionally to analogs?

Q. What experimental design principles optimize synthetic yield and reproducibility?

- DoE (Design of Experiments) : Use a fractional factorial design (e.g., 2⁴⁻¹) to test variables: temperature, solvent polarity, catalyst loading, and reaction time .

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 110°C, 0.5 mol% catalyst) for >80% yield .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate mechanisms of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.